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Compound of Interest

Compound Name:
Methyl 2-(tetrahydro-2H-pyran-4-

YL)acetate

Cat. No.: B585420 Get Quote

Comparative Biological Activity of
Tetrahydropyran-4-yl Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives based on

the "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" scaffold. While direct biological data for

this specific parent compound is limited in the reviewed literature, this document focuses on

structurally related analogs that have been synthesized and evaluated for their therapeutic

potential. The primary biological activities identified for derivatives of the tetrahydropyran-4-yl

acetic acid core are the inhibition of Activin-like kinase 5 (ALK5) and the dual inhibition of

Cyclooxygenase (COX) enzymes and the Thromboxane A2 receptor (TP).

Data Presentation
The following tables summarize the quantitative biological activity data for two distinct series of

derivatives based on the tetrahydropyran-4-yl acetic acid scaffold.

Table 1: ALK5 Inhibitory Activity of 4-(Pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole

Derivatives[1]
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Compound ID Structure ALK5 IC50 (nM)
NIH3T3 Cell
Activity IC50 (nM)

8a R = H 35 120.3

8b R = 2-fluoro 28 95.7

8c R = 3-fluoro 41 155.4

8d R = 2-chloro 31 112.8

8e R = 3-chloro 39 148.2

8f R = 2-methyl 33 105.6

8g R = 3-methyl 45 162.1

8h R = 2,6-dimethyl 25 74.6

Table 2: Dual COX Inhibitory and Thromboxane Receptor Antagonistic Activity of 2-(1,3,4,9-

Tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Derivatives[2]

Compound
ID

R1 R2
h-COX-1
IC50 (µM)

h-COX-2
IC50 (µM)

h-TP Ki
(nM)

9a H H >100 1.8 10

9b 5-F H 85 0.4 8

9c 6-F H >100 2.5 12

9d 7-F H 92 1.1 9

9e 8-F H >100 3.1 15

9f H 4'-F >100 1.5 7

Experimental Protocols
ALK5 Kinase Assay[1]
The inhibitory activity of the compounds against the Activin-like kinase 5 (ALK5) was

determined using a homogenous time-resolved fluorescence (HTRF) assay. The assay
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measures the phosphorylation of the substrate casein.

Reaction Setup: The kinase reaction was performed in a 384-well plate containing a final

volume of 20 µL. The reaction mixture consisted of 1x kinase buffer, 1 mM DTT, 20 µM ATP,

25 ng/mL GST-ALK5, and 0.2 mg/mL casein.

Compound Incubation: The synthesized compounds were added to the reaction mixture at

varying concentrations.

Initiation and Incubation: The kinase reaction was initiated by the addition of ATP. The plate

was then incubated for 1 hour at room temperature.

Detection: After incubation, 20 µL of HTRF detection buffer containing anti-GST-XL665 and

STK-Europium cryptate was added to each well.

Measurement: The plate was incubated for another hour at room temperature to allow for the

development of the HTRF signal. The fluorescence was measured on a suitable plate reader

at 620 nm and 665 nm.

Data Analysis: The ratio of the fluorescence at 665 nm to that at 620 nm was calculated. The

IC50 values were determined by plotting the percentage of inhibition against the logarithm of

the compound concentration.

Cellular Proliferation Assay (NIH3T3)[1]
The effect of the compounds on the proliferation of NIH3T3 cells was assessed using a Cell

Counting Kit-8 (CCK-8) assay.

Cell Seeding: NIH3T3 cells were seeded into 96-well plates at a density of 5,000 cells per

well and cultured overnight.

Compound Treatment: The cells were then treated with various concentrations of the test

compounds for 72 hours.

CCK-8 Addition: After the treatment period, 10 µL of CCK-8 solution was added to each well.

Incubation: The plates were incubated for an additional 2 hours at 37°C.
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Absorbance Measurement: The absorbance at 450 nm was measured using a microplate

reader.

Data Analysis: The percentage of cell viability was calculated relative to the untreated control

cells. The IC50 values were determined from the dose-response curves.

Human Cyclooxygenase (COX) Inhibition Assay[2]
The inhibitory activity of the compounds against human COX-1 and COX-2 was determined

using a whole blood assay.

Blood Collection: Human venous blood was collected from healthy volunteers.

Compound Incubation: Aliquots of whole blood were incubated with the test compounds or

vehicle for 15 minutes at 37°C.

COX-1 Activity (Thromboxane B2 production): COX-1 activity was assessed by measuring

the serum thromboxane B2 (TXB2) levels after allowing the blood to clot for 1 hour at 37°C.

COX-2 Activity (Prostaglandin E2 production): COX-2 activity was determined by measuring

the prostaglandin E2 (PGE2) levels in plasma after incubation of the blood with

lipopolysaccharide (LPS) for 24 hours at 37°C.

Measurement: TXB2 and PGE2 levels were quantified using commercially available enzyme

immunoassay (EIA) kits.

Data Analysis: The IC50 values were calculated from the concentration-response curves.

Human Thromboxane A2 Receptor (TP) Binding
Assay[2]
The binding affinity of the compounds for the human thromboxane A2 receptor (TP) was

evaluated using a radioligand binding assay.

Membrane Preparation: Membranes from human platelets expressing the TP receptor were

prepared.
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Binding Reaction: The membranes were incubated with the radioligand [3H]-SQ 29,548 and

varying concentrations of the test compounds in a binding buffer.

Incubation: The reaction mixture was incubated for 30 minutes at 25°C.

Filtration: The reaction was terminated by rapid filtration through glass fiber filters to separate

the bound and free radioligand.

Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid

scintillation counting.

Data Analysis: The Ki values were calculated from the IC50 values obtained from the

competition binding curves using the Cheng-Prusoff equation.
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Caption: Simplified TGF-β signaling pathway showing the inhibition of ALK5 by pyrazole

derivatives.
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Caption: General experimental workflow for the biological evaluation of synthesized chemical

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-
pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4- b]indol-1-yl)acetic Acid Scaffold to
Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane
Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Biological activity comparison of "Methyl 2-(tetrahydro-
2H-pyran-4-YL)acetate" derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b585420#biological-activity-comparison-of-methyl-2-
tetrahydro-2h-pyran-4-yl-acetate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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